molecular formula C14H21N3S B1415700 N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine CAS No. 1105188-44-0

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine

Cat. No. B1415700
M. Wt: 263.4 g/mol
InChI Key: WMICQNCZBBLLKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine, also known as DMTB, is a fluorescent dye that has been used in various scientific research applications. This compound is synthesized using a simple and efficient method, and its unique properties make it a useful tool in many biochemical and physiological studies.

Scientific Research Applications

Electrochemical and Chemical Oxidation

  • N,N-dimethyl-2,2-diethyl-1,3-diaminopropane, a related compound, has been investigated for intramolecular N,N-coupling via electrochemical oxidation. This process generates cyclic hydrazine derivatives, which are significant in chemical synthesis (Fuchigami, Iwaoka, Nonaka, & Sekine, 1980).

Synthesis of Biologically Active Derivatives

  • Research on the synthesis of N-(1H-benzimidazol-2-yl)-6-substituted-1,3-benzothiazol-2-amines and 6-substituted-N-(4,5-dihydro1H-imidazol-2-yl)-1,3-benzothiazol-2-amines has shown potential for producing compounds with antibacterial and entomological activities (Chaudhary et al., 2011).

Corrosion Inhibition

  • Tetrakis pyrazole derivatives, including those similar to N,N,N,N-tetrakis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)propane-1,3-diamine, have been found effective as corrosion inhibitors for mild steel in acidic environments. These compounds act as mixed-type inhibitors and their adsorption on steel surfaces follows the Langmuir model (Louadi et al., 2017).

Magnetic and Structural Properties

  • Studies on compounds like 2,2-dimethylpropane-1,3-diamine have led to the synthesis of novel materials with interesting magnetic properties. For instance, the compound [Ni(N3)2(2,2-Dimethylpropane-1,3-diamine)]n shows bidimensional antiferromagnetic properties and weak 3-D ferromagnetism (Ribas, Monfort, Solans, & Drillon, 1994).

Schiff Base Compounds

  • Schiff base compounds derived from diamines like N,N′-bis(3,4-dimethoxybenzylidene)-2,2-dimethylpropane-1,3-diamine have been synthesized and characterized, revealing significant structural and chemical properties for potential applications (Khalaji et al., 2013).

Synthesis of Polyimides

  • Diamines containing triaryl imidazole pendent groups have been used to synthesize soluble and thermally stable polyimides, showing promise for advanced material applications (Ghaemy & Alizadeh, 2009).

properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N',N'-dimethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3S/c1-10-6-7-12-13(11(10)2)16-14(18-12)15-8-5-9-17(3)4/h6-7H,5,8-9H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMICQNCZBBLLKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NCCCN(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine

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